molecular formula C11H14N2 B8673880 6-(Pyridin-3-YL)hexanenitrile CAS No. 88940-63-0

6-(Pyridin-3-YL)hexanenitrile

Cat. No.: B8673880
CAS No.: 88940-63-0
M. Wt: 174.24 g/mol
InChI Key: BDWLCDCPUURZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-3-YL)hexanenitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88940-63-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

6-pyridin-3-ylhexanenitrile

InChI

InChI=1S/C11H14N2/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-4,6H2

InChI Key

BDWLCDCPUURZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 62.82 g of 6-(3-pyridinyl)-5-hexynenitrile in 500 ml of 2-propanol was hydrogenated over 3.0 g of 10% palladium on carbon at atmospheric pressure. Two additional 3.0 g charges of catalyst were added as the rate of hydrogen uptake slowed. After two days, the reaction mixture was filtered, concentrated, the residue was evaporatively distilled and the distillate was dissolved in 300 ml of 2-propanol and was reduced over 3.0 g of 10% palladium on carbon. Filtration, evaporation, and distillation gave 52.15 g (82%) of 6-(3-pyridinyl)hexanenitrile, bp 150°/0.3 mm which gave a main peak consisting of 93% of the total by gas chromatography analysis. A portion was further purified by silica gel chromatography eluting with 1:1 ethyl acetate-hexane containing 1% triethyl amine and was evaporatively distilled to give an analytical sample.
Quantity
62.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.